molecular formula C15H17NO5 B6324407 cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid;  95% CAS No. 735275-44-2

cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid; 95%

Cat. No. B6324407
CAS RN: 735275-44-2
M. Wt: 291.30 g/mol
InChI Key: DUHMXOBTXXLZLS-PWSUYJOCSA-N
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Description

Cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid (95%) is a β-lactam antibiotic compound that is chemically synthesized . This chemical compound belongs to the group of bactericidal antibiotics that act by inhibiting the bacterial cell wall synthesis .


Synthesis Analysis

The synthesis of cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves the condensation of nitroacetophenone with cyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The obtained intermediate is then nitrosylated using nitrous acid to produce an oxime compound.


Molecular Structure Analysis

The molecular formula of cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is C15H17NO5. The molecule has a polar and non-polar region due to the presence of the carboxylic acid group and the aromatic nitro group, respectively.


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is the condensation of nitroacetophenone with cyclohexanone.

Scientific Research Applications

Structural Analysis and Conformation

One study focused on the structure and conformation of related cyclopropanecarboxylic acids, revealing insights into molecular geometry and potential reactivity patterns. This research highlighted the importance of the carboxyl group's orientation and its interactions with adjacent molecular structures, which could influence the chemical behavior of similar compounds (Korp, Bernal, & Fuchs, 1983).

Photochemical Properties

Research into the photochemistry of related compounds, such as dimethyldecalin carboxylic acids, underscores the potential for exploring photo-induced reactions. These studies contribute to understanding how light can influence the behavior of complex organic molecules, potentially leading to novel synthesis pathways or materials with unique properties (Brown, 1964).

Synthesis and Reactivity

Another aspect of research involves the synthesis of fluoren-9-ones from ethyl cyclohexene-1-carboxylate, showcasing a method to produce complex structures from simpler precursors. This type of research is crucial for developing new synthetic routes in organic chemistry, enabling the creation of novel compounds for various applications (Ramana & Potnis, 1993).

Inclusion Complexes and Crystal Engineering

Studies on the cocrystallization of cyclohexanetricarboxylic acid with bipyridine homologues demonstrate the potential for designing molecular complexes with specific properties. This research contributes to the field of crystal engineering, where the goal is to tailor the physical and chemical properties of materials through precise control over molecular interactions (Bhogala & Nangia, 2003).

Angiotensin Converting Enzyme Inhibitors

A novel class of non-amino acid angiotensin-converting enzyme inhibitors derived from cyclohexanedicarboxylic and cyclopentanedicarboxylic acids showcases the therapeutic potential of these compounds. This research indicates the versatility of cyclohexane derivatives in medicinal chemistry, particularly in designing new drugs (Turbanti et al., 1993).

Mechanism of Action

As a β-lactam antibiotic, cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid acts by inhibiting the bacterial cell wall synthesis .

properties

IUPAC Name

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-14(11-4-2-6-13(9-11)16(20)21)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHMXOBTXXLZLS-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155505
Record name rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS RN

735275-44-2
Record name rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735275-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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